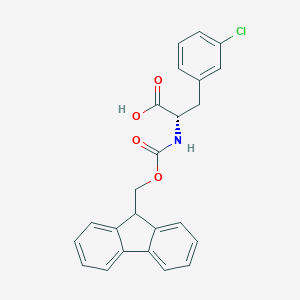

fmoc-3-chloro-l-phenylalanine

Descripción general

Descripción

fmoc-3-chloro-l-phenylalanine: is a modified amino acid derivative commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of L-3-chlorophenylalanine. This compound is widely utilized in the field of medicinal chemistry and biochemistry due to its stability and ease of removal under mild conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of fmoc-3-chloro-l-phenylalanine typically involves the reaction of L-3-chlorophenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction proceeds through the formation of an intermediate, which is then purified to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: fmoc-3-chloro-l-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phenyl ring.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed:

Substitution Reactions: Products include various substituted phenylalanine derivatives.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the phenylalanine derivative.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-3-chloro-L-phenylalanine is extensively used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for selective deprotection and addition of amino acids in a controlled manner, facilitating the creation of complex peptides with high purity and yield. This capability is vital for researchers aiming to synthesize peptides that possess specific biological activities or therapeutic potentials .

Drug Development

In drug development, this compound serves as a critical component in designing peptide-based drugs. These drugs can target specific biological pathways, enhancing therapeutic efficacy while minimizing side effects. Its incorporation into peptide sequences has been linked to improved stability and bioactivity of therapeutic agents .

Bioconjugation

The unique properties of this compound facilitate bioconjugation processes, allowing researchers to link peptides to various biomolecules. This application is essential for developing targeted drug delivery systems and diagnostic tools that require high specificity and efficiency in targeting disease sites .

Research in Cancer Therapeutics

This compound has shown promise in the synthesis of peptide analogs for cancer therapeutics. Researchers utilize this compound to explore new treatment options by modifying peptide structures that can interact with cancer cells or inhibit tumor growth .

Protein Engineering

In protein engineering, this compound is instrumental in modifying proteins to study their structure-function relationships. By incorporating this compound into protein sequences, scientists can gain insights into protein stability and activity, which are crucial for advancements in biotechnology and pharmaceuticals .

- Stability and Bioactivity : A study demonstrated that peptides synthesized using this compound exhibited improved stability and bioactivity compared to non-halogenated counterparts, highlighting its potential in therapeutic applications.

- Targeted Drug Delivery : Research has indicated that bioconjugates formed using this compound show enhanced specificity for target cells, making them promising candidates for advanced drug delivery systems .

- Cancer Treatment : Investigations into peptide analogs synthesized from this compound have revealed their ability to inhibit cancer cell proliferation, providing a basis for further development of peptide-based therapies against various cancers .

Mecanismo De Acción

Mechanism of Action: The primary mechanism of action of fmoc-3-chloro-l-phenylalanine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of L-3-chlorophenylalanine during peptide assembly and can be removed under mild basic conditions, such as treatment with piperidine .

Molecular Targets and Pathways: The compound does not have specific molecular targets or pathways as it is primarily used as a synthetic intermediate. its incorporation into peptides can influence the biological activity and stability of the resulting peptides .

Comparación Con Compuestos Similares

Fmoc-L-Phenylalanine: Similar to fmoc-3-chloro-l-phenylalanine but lacks the chlorine substituent on the phenyl ring.

Fmoc-L-3-Bromophenylalanine: Contains a bromine substituent instead of chlorine.

Fmoc-L-3-Fluorophenylalanine: Contains a fluorine substituent instead of chlorine.

Uniqueness: this compound is unique due to the presence of the chlorine atom on the phenyl ring, which can influence the reactivity and properties of the compound. This makes it a valuable tool in peptide synthesis and medicinal chemistry .

Actividad Biológica

Fmoc-3-chloro-L-phenylalanine (Fmoc-3-Cl-Phe) is a modified amino acid that plays a significant role in peptide synthesis and biological research. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorine atom at the 3-position of the phenylalanine side chain, which influences its chemical properties and biological activities.

Fmoc-3-Cl-Phe is synthesized through the reaction of L-3-chlorophenylalanine with Fmoc chloride in the presence of a base, such as sodium bicarbonate. The reaction typically results in high yields and purity, essential for its applications in solid-phase peptide synthesis (SPPS) .

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 421.87 g/mol |

| Boiling Point | 640.9 ± 55.0 °C |

| Density | 1.3 ± 0.1 g/cm³ |

Peptide Synthesis

Fmoc-3-Cl-Phe is primarily utilized in SPPS as a building block for synthesizing peptides. The Fmoc group serves as a protective moiety for the amino group, allowing selective reactions during peptide assembly. Its stability and ease of removal under mild basic conditions make it advantageous for constructing complex peptide structures .

Protein Interactions

In biological research, Fmoc-3-Cl-Phe is employed to study protein-protein interactions and enzyme-substrate interactions. The incorporation of chlorinated phenylalanine residues can significantly affect the biological properties of peptides, including their binding affinities and enzymatic activities. For instance, peptides synthesized with this modified amino acid have shown altered interactions with various biological molecules, which is crucial for understanding the effects of structural modifications on peptide functionality .

The primary mechanism of action for Fmoc-3-Cl-Phe involves its role as a protecting group during peptide synthesis. Once incorporated into peptides, it can influence the biological activity and stability of the resulting compounds. However, Fmoc-3-Cl-Phe does not have specific molecular targets or pathways as it is mainly used as a synthetic intermediate .

Case Studies and Research Findings

- Therapeutic Applications : Research indicates that peptides containing Fmoc-3-Cl-Phe may enhance stability and bioactivity, making them suitable candidates for peptide-based drug development .

- Hydrogel Formation : Studies have demonstrated the use of Fmoc derivatives in hydrogel formation, which can be utilized for drug delivery systems and tissue engineering applications .

- Structural Influence : Comparative studies reveal that varying the position of chlorine on phenylalanine derivatives (e.g., Fmoc-2-Cl-Phe vs. Fmoc-4-Cl-Phe) leads to different steric effects and receptor interaction profiles, highlighting the importance of structural modifications in biological activity .

Propiedades

IUPAC Name |

(2S)-3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZAKKJRIKXQPY-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375786 | |

| Record name | Fmoc-L-3-Chlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198560-44-0 | |

| Record name | Fmoc-L-3-Chlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.